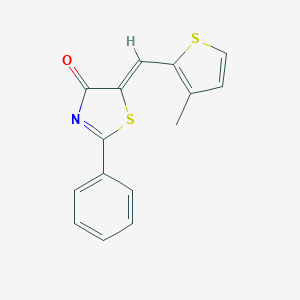

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

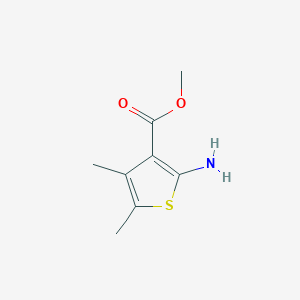

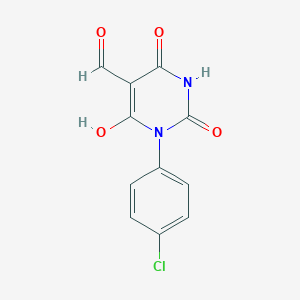

“(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one” is a thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .

Synthesis Analysis

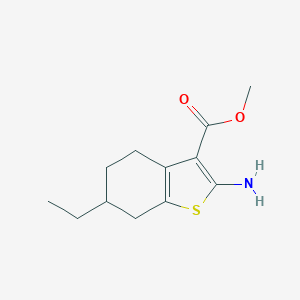

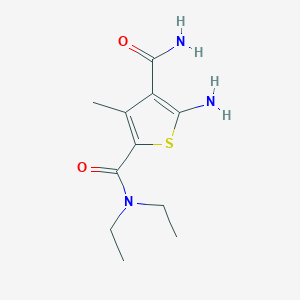

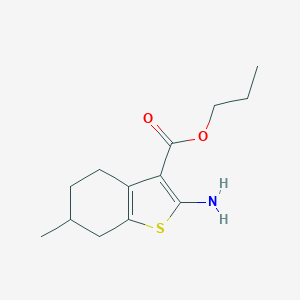

The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .Applications De Recherche Scientifique

Catalysis and Asymmetric Synthesis

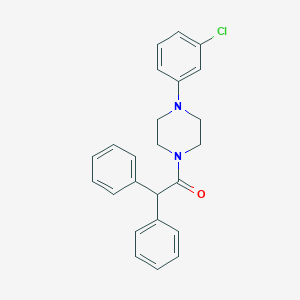

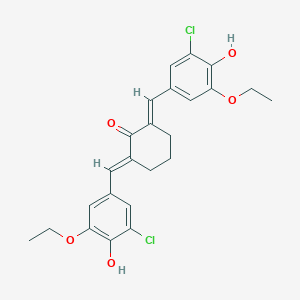

Thiazolone derivatives, including the compound , are known for their roles in catalysis and asymmetric synthesis. They serve as valuable ligands that facilitate various chemical reactions due to their multiple reactive sites, making them excellent substrates for molecular syntheses .

Biological Activities

These compounds have been found to possess significant biological activities, which makes them interesting candidates for pharmaceutical research. They could potentially be used in the development of new medications or therapeutic agents .

Agriculture

In agriculture, thiazolone derivatives may be used to develop new pesticides or herbicides, contributing to crop protection and yield improvement .

Cosmetics

The unique properties of thiazolone derivatives could be leveraged in the cosmetics industry for the development of new skincare products or additives .

Light Harvesting and LEDs

Due to their electronic properties, these compounds are also applied in light harvesting systems and the mass manufacture of light-emitting diodes (LEDs), enhancing energy efficiency and performance .

6. Molecular Switches and Nonlinear Optical Materials Thiazolone derivatives can function as molecular switches and are used in nonlinear optical materials due to their ability to change properties in response to external stimuli .

Orientations Futures

Thiophene-based compounds have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene moieties with wider therapeutic activity is a topic of interest .

Propriétés

IUPAC Name |

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS2/c1-10-7-8-18-12(10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOWHCIZQPCWFS-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B448071.png)

![Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448076.png)

![9-[4-(benzyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B448078.png)

![5-(3,4-Dimethoxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B448084.png)

![9,9-Dimethyl-5-propanoyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448092.png)

![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448094.png)

![1-[3-(5-Methyl-2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B448095.png)